molecular formula C14H12N2O5S B015779 N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide CAS No. 1775-37-7

N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide

Cat. No. B015779
CAS RN: 1775-37-7
M. Wt: 320.32 g/mol
InChI Key: YRZGYZAAOZVGMI-UHFFFAOYSA-N
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Description

“N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide” is a chemical compound with the molecular formula C14H12N2O5S . It has a molecular weight of 320.32000 . The compound is also known by the name "4-Nitro-4’-acetylaminodiphenyl Sulfone" .


Molecular Structure Analysis

The molecular structure of “N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide” consists of a nitrophenyl group attached to a phenyl group through a sulfonyl bridge, with an acetamide group attached to the phenyl ring .


Physical And Chemical Properties Analysis

“N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide” has a density of 1.438g/cm3, a boiling point of 602.9ºC at 760mmHg, and a melting point of 225-228ºC . Its molecular weight is 320.32000, and it has a flash point of 318.4ºC .

Scientific Research Applications

Chemical Analysis

This compound is used in chemical analysis due to its unique properties. It has a molecular weight of 180.1607 and a specific structure that can be analyzed using various techniques such as mass spectrometry .

Heterocyclic Synthesis

The compound plays a significant role in heterocyclic synthesis. It is considered one of the most important synthons in the field of synthetic organic chemistry . It has been used for the synthesis of five- and six-membered ring systems containing one or two heteroatoms .

Synthesis of Various Derivatives

It has been used as a starting material for the synthesis of various derivatives such as γ - and δ -ketosulfones, 1,4-diketones, amides, ethers, and substituted benzene derivatives .

Electrophilic Reactions

The compound is a reactive intermediate in electrophilic reactions such as halogenation, alkylation, arylation, heteroarylation, and coupling reactions .

Antibacterial Activity

Sulfone derivatives containing 1,3,4-oxadiazole moieties, which can be synthesized from this compound, have shown good antibacterial activities against rice bacterial leaf blight caused by the pathogen Xanthomonas oryzaepv. pv. oryzae (Xoo) .

Antifungal Activity

Sulfone derivatives synthesized from this compound have shown potent antifungal activities against various plant pathogenic fungi .

Medicinal Chemistry

In the field of medicinal chemistry, this compound has been used in the synthesis of various bioactive compounds with a wide range of biological activity including insecticidal, antifungal, herbicidal, anti-hepatitis, antitumor, anti-inflammatory, anticancer, anti-HIV-1, and anti-tubercular properties .

Sustainable Sulfone Synthesis

The compound is used in the field of sustainable sulfone synthesis. Sulfones are highly versatile building blocks and find various applications as drugs, agrochemicals, or functional materials .

properties

IUPAC Name

N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5S/c1-10(17)15-11-2-6-13(7-3-11)22(20,21)14-8-4-12(5-9-14)16(18)19/h2-9H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZGYZAAOZVGMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10283165
Record name N-[4-(4-Nitrobenzene-1-sulfonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10283165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide

CAS RN

1775-37-7
Record name 1775-37-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30177
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[4-(4-Nitrobenzene-1-sulfonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10283165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Acetamido-4'-nitrodiphenyl sulfone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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